molecular formula C12H21N3O3 B14209469 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol CAS No. 845825-58-3

2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol

Cat. No.: B14209469
CAS No.: 845825-58-3
M. Wt: 255.31 g/mol
InChI Key: JGAZVLBHHHHJKY-UHFFFAOYSA-N
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Description

2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol is a complex organic compound characterized by the presence of oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach involves a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and cyclization reactions can be scaled up for industrial applications, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine derivatives, while reduction could produce simpler amine compounds.

Mechanism of Action

The mechanism of action of 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol involves its interaction with molecular targets and pathways. The compound’s oxazine rings can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol is unique due to its complex structure, which includes multiple oxazine rings

Properties

CAS No.

845825-58-3

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

2-[bis(5,6-dihydro-4H-1,3-oxazin-2-ylmethyl)amino]ethanol

InChI

InChI=1S/C12H21N3O3/c16-6-5-15(9-11-13-3-1-7-17-11)10-12-14-4-2-8-18-12/h16H,1-10H2

InChI Key

JGAZVLBHHHHJKY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(OC1)CN(CCO)CC2=NCCCO2

Origin of Product

United States

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